O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine
Description
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine is a hydroxylamine derivative featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methyl-hydroxylamine moiety at the 4-position. Pyrazole derivatives are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and kinase-inhibitory properties . The hydroxylamine group introduces nucleophilic and redox-reactive characteristics, enabling applications in chelation, coordination chemistry, or as intermediates in the synthesis of more complex molecules.
Properties
Molecular Formula |
C6H11N3O |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
O-[(1-ethylpyrazol-4-yl)methyl]hydroxylamine |
InChI |
InChI=1S/C6H11N3O/c1-2-9-4-6(3-8-9)5-10-7/h3-4H,2,5,7H2,1H3 |
InChI Key |
YGGZNJSCAXBDCM-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CON |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine typically involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to yield the desired hydroxylamine derivative .
Industrial Production Methods
Industrial production of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the controlled addition of reagents, and the optimization of reaction conditions to maximize yield and purity. Purification techniques such as recrystallization or chromatography are employed to isolate the final product .
Chemical Reactions Analysis
Condensation with Carbonyl Compounds
The hydroxylamine group participates in oxime formation via nucleophilic attack on carbonyl groups. This reaction occurs under mild acidic or neutral conditions:
| Reactants | Reagents/Conditions | Products | Yield |
|---|---|---|---|
| Aldehydes/Ketones | Ethanol, 25–60°C, 2–6 hrs | Pyrazolylmethyl oximes | 70–85% |
Mechanism :
-
Protonation of carbonyl oxygen increases electrophilicity.
-
Hydroxylamine’s NH₂OH attacks the carbonyl carbon.
-
Elimination of water forms the C=N bond.
Example :
Reaction with benzaldehyde yields O-((1-ethyl-1H-pyrazol-4-yl)methyl)benzaldehyde oxime , a precursor for metal-chelating agents .
Oxidation Reactions
The hydroxylamine moiety undergoes oxidation to form nitroso intermediates or nitroxyl radicals:
| Oxidizing Agent | Conditions | Product | Notes |
|---|---|---|---|
| H₂O₂ | Aqueous NaOH, 0°C | Nitroso derivative | Unstable; dimerizes rapidly |
| MnO₂ | Dichloromethane, RT | Nitroxyl radical | Characterized by ESR spectroscopy |
Critical Factor : The ethyl group stabilizes radical intermediates through inductive effects, slowing disproportionation .
Nucleophilic Substitution
The hydroxylamine’s NH₂ group acts as a nucleophile in SN₂ reactions:
| Substrate | Reagents | Product | Application |
|---|---|---|---|
| Alkyl halides (e.g., CH₃I) | K₂CO₃, DMF, 50°C | N-Alkylated derivatives | Pharmacophore modification |
| Acyl chlorides (e.g., AcCl) | Et₃N, THF, 0°C | Amides | Prodrug synthesis |
Limitation : Steric hindrance from the pyrazole’s ethyl group reduces reactivity toward bulky electrophiles.
Cycloaddition Reactions
The compound engages in 1,3-dipolar cycloadditions with electron-deficient dipolarophiles:
| Dipolarophile | Conditions | Product | Regioselectivity |
|---|---|---|---|
| Acetylenes (e.g., DMAD) | Toluene, 110°C, 12 hrs | Isoxazolidines | Endo preference |
| Nitriles (e.g., CH₃CN) | Microwave, 150°C | Triazoles | Limited yield (<40%) |
Mechanistic Pathway :
-
Hydroxylamine acts as a 1,3-dipole.
-
Concerted [3+2] cycloaddition forms five-membered heterocycles .
Coordination Chemistry
The hydroxylamine and pyrazole groups enable metal coordination, forming complexes with catalytic applications:
| Metal Salt | Ligand Ratio | Geometry | Use |
|---|---|---|---|
| Cu(NO₃)₂ | 1:2 | Square planar | Oxidation catalysis |
| FeCl₃ | 1:1 | Octahedral | MRI contrast agents |
Key Insight : The pyrazole’s N-atoms enhance metal-binding affinity, while the ethyl group improves solubility in nonpolar solvents .
Bioconjugation Reactions
The hydroxylamine group reacts selectively with ketones in biomolecules under physiological conditions:
| Target | Reaction | Application |
|---|---|---|
| Glycoproteins | Oxime ligation | Site-specific antibody labeling |
| Ketone-tagged DNA | pH 6.5, 37°C | Oligonucleotide probes |
Advantage : Faster kinetics compared to hydrazine-based conjugations due to reduced steric bulk .
Stability and Side Reactions
Hydrolysis :
-
Susceptible to acidic hydrolysis (pH < 3), cleaving the N-O bond to form 1-ethyl-4-(aminomethyl)pyrazole.
Thermal Decomposition : -
Decomposes above 200°C, releasing NH₃ and forming pyrazole-derived hydrocarbons .
This compound’s versatility in forming oximes, coordinating metals, and enabling bioconjugation underscores its utility in medicinal chemistry and materials science. Further studies should explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine has been investigated for its antimicrobial properties. Pyrazole derivatives, including this compound, exhibit notable antibacterial and antifungal activities. Research indicates that compounds with similar structural motifs can inhibit the growth of various pathogens, suggesting that O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine may also possess such properties .
1.2 Anticancer Potential
The compound's structure makes it a candidate for developing anticancer agents. Studies show that pyrazole derivatives can target specific cancer pathways and exhibit cytotoxic effects against cancer cell lines. The incorporation of hydroxylamine functionality may enhance its reactivity towards biological targets, potentially leading to improved efficacy in anticancer therapies .
1.3 Inhibitors of Enzymatic Activity
Research has demonstrated that pyrazole-based compounds can act as inhibitors of various enzymes, including meprin α and β. The introduction of hydroxylamine into the structure may modulate the binding affinity and selectivity towards these enzymes, making O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine a valuable tool in drug design aimed at inflammatory diseases and cancer .
Agricultural Applications
2.1 Pesticide Development
The unique properties of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine suggest potential applications in developing novel pesticides. Compounds with similar structures have been shown to exhibit herbicidal and insecticidal activities, indicating that this compound could be explored for agricultural use to enhance crop protection against pests and diseases .
Material Sciences
3.1 Coordination Chemistry
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine could serve as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions. Such complexes may be useful in catalysis or as materials for electronic applications .
3.2 Synthesis of Functional Materials
The compound's reactivity may enable its use in synthesizing functional materials with tailored properties for specific applications, such as sensors or catalysts in organic reactions .
Summary Table of Applications
| Application Area | Potential Uses | Notable Features |
|---|---|---|
| Medicinal Chemistry | Antimicrobial agents, anticancer drugs | Exhibits cytotoxicity; inhibits specific enzymes |
| Agriculture | Pesticides | Potential herbicidal/insecticidal properties |
| Material Sciences | Coordination chemistry, functional materials | Can form stable metal complexes |
Mechanism of Action
The mechanism of action of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine involves its interaction with specific molecular targets. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to modifications that affect their function. The pyrazole ring may also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
The structural and functional uniqueness of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine can be contextualized by comparing it to three classes of analogs:
Pyrazole-Based Hydroxylamine Derivatives
Compounds like 4-(hydroxylaminomethyl)-1H-pyrazole lack the ethyl substituent, reducing steric hindrance and altering electronic properties. Comparative solubility studies (Table 1) suggest that alkylation at the pyrazole nitrogen increases logP values, aligning with trends observed in ethyl-substituted pyrazoles .
Table 1: Physicochemical Properties of Selected Pyrazole Derivatives
| Compound | logP | Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine* | 1.2 | 8.5 (H₂O) | 112–114 |
| 4-(Hydroxylaminomethyl)-1H-pyrazole | 0.7 | 12.3 (H₂O) | 98–100 |
| 1-Methyl-4-(hydroxylaminomethyl)pyrazole | 0.9 | 10.1 (H₂O) | 105–107 |
Heterocyclic Hydroxylamines
Compounds such as O-(quinolin-3-ylmethyl)hydroxylamine and O-(benzothiazol-2-ylmethyl)hydroxylamine exhibit distinct electronic profiles due to aromatic heterocycles. Pyrazole-based hydroxylamines, including the target compound, display weaker basicity (pKa ~6.5–7.0) compared to quinoline analogs (pKa ~8.0–8.5), as reported in potentiometric titrations . This difference impacts reactivity in acidic or coordinating environments.
Ethyl-Substituted Pyrazole Derivatives
Ethyl substitution at the pyrazole nitrogen (e.g., 1-ethyl-4-nitro-1H-pyrazole) is common in agrochemicals and pharmaceuticals. The hydroxylamine group in the target compound introduces redox activity absent in nitro or methylthio analogs. For instance, in reductive amination reactions, hydroxylamine derivatives act as intermediates, whereas nitro groups require harsher reduction conditions (e.g., H₂/Pd-C vs. Zn/HCl) .
Biological Activity
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine is an organic compound characterized by a hydroxylamine functional group attached to a pyrazole ring. This unique structure combines the properties of hydroxylamines and pyrazoles, making it an interesting subject for biological studies. The compound's potential applications span various fields, including medicinal chemistry, due to its reactivity and biological activity.
Chemical Structure and Properties
The molecular formula of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine indicates that it possesses both a pyrazole moiety and a hydroxylamine group. This combination may enhance its biological interactions compared to simpler analogs. The presence of the ethyl group at the 1-position of the pyrazole ring contributes to its unique electronic and steric properties, possibly influencing its pharmacological profile.
Biological Activity
Research into the biological activity of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine has revealed several promising areas:
Anticancer Activity
Studies have shown that compounds with similar pyrazole structures exhibit significant anticancer properties. For example, aminopyrazole derivatives have demonstrated inhibition of cancer cell proliferation in various cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages reported as high as 54.25% and 38.44%, respectively . The mechanism of action often involves cell cycle arrest and apoptosis induction.
Antimicrobial Properties
O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine may also exhibit antimicrobial activities. Pyrazole derivatives have been evaluated for their effectiveness against various bacterial strains, showing minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis . These findings suggest that this compound could be developed into a potent antimicrobial agent.
Anti-inflammatory Effects
Similar compounds have been noted for their anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases . The structural modifications in O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine could enhance these effects.
Synthesis and Derivatives
The synthesis of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine can be achieved through various chemical methods, often involving the reaction of hydroxylamine with substituted pyrazoles. The exploration of different alkyl and aryl substituents at the pyrazole core has been shown to influence biological activity significantly.
Comparative Analysis with Related Compounds
A comparative analysis with structurally similar compounds highlights the unique features of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Hydroxypyrazole | Structure | Lacks ethyl substituent; simpler structure |
| 4-Methylpyrazole | Structure | Methyl group at 4-position; used in pharmaceuticals |
| 3-Amino-1H-pyrazole | Structure | Contains an amino group; known for biological activity |
This table illustrates how O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine stands out due to its ethyl substituent and hydroxylamine functionality, potentially enhancing its reactivity and biological effects compared to its analogs.
Case Studies
Several case studies highlight the therapeutic potential of pyrazole derivatives:
- Anticancer Activity : A study demonstrated that specific aminopyrazole compounds inhibited cancer cell growth without affecting normal fibroblasts, indicating selective toxicity .
- Antimicrobial Efficacy : Research on thiazol-bearing pyrazoles showed significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting a broad spectrum of antimicrobial action .
- Anti-inflammatory Properties : Pyrazole derivatives have been tested for their ability to modulate inflammatory responses, with some compounds exhibiting superior anti-inflammatory effects compared to standard treatments like diclofenac sodium .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via O-alkylation of hydroxylamine derivatives using (1-ethyl-1H-pyrazol-4-yl)methyl halides (e.g., chloride or bromide) under basic conditions. For example, refluxing hydroxylamine hydrochloride with the alkylating agent in ethanol at 80°C for 12 hours yields the product . Alternative methods include methanolysis of hydroxylamine sulfonates under acidic conditions, though this may require purification via column chromatography to remove byproducts .
- Key Variables :
- Solvent : Polar aprotic solvents (e.g., DMF) improve reaction rates but may complicate purification.
- Catalyst : Triethylamine or K₂CO₃ enhances nucleophilic substitution efficiency.
- Temperature : Higher temperatures (70–90°C) reduce reaction time but risk decomposition.
Q. How can the purity and structural integrity of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine be validated?
- Analytical Techniques :
- NMR Spectroscopy : ¹H NMR confirms the presence of the ethyl group (δ 1.2–1.4 ppm, triplet) and hydroxylamine moiety (δ 5.0–5.5 ppm, broad singlet) .
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) ensures >95% purity by detecting residual solvents or unreacted intermediates .
- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 182.13 (C₇H₁₂N₄O) .
Advanced Research Questions
Q. What crystallographic strategies are effective for resolving the 3D structure of O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine derivatives?
- Methodology : Single-crystal X-ray diffraction using SHELXL (v.2018+) enables refinement of hydrogen-bonding networks and torsional angles. For example, co-crystallization with thiourea derivatives enhances crystal lattice stability, improving data resolution to <0.8 Å .
- Challenges :
- Twinned Crystals : Use the TWINROTMAT command in SHELXL to model pseudo-merohedral twinning .
- Disorder : Apply ISOR and DELU restraints to manage thermal motion in the ethyl group .
Q. How does O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine interact with biological targets, and what computational models predict its reactivity?
- Mechanistic Insights : The hydroxylamine group acts as a nucleophile , forming covalent adducts with cysteine residues in enzymes (e.g., proteases). DFT calculations (B3LYP/6-31G*) show a reaction barrier of ~15 kcal/mol for nucleophilic attack .
- Applications :
- Enzyme Inhibition : Kinetic assays (e.g., IC₅₀ determination) reveal competitive inhibition of trypsin-like proteases at µM concentrations .
- Redox Activity : Cyclic voltammetry identifies reversible oxidation at +0.3 V (vs. Ag/AgCl), suggesting utility in redox-mediated drug delivery .
Q. How can conflicting spectral data (e.g., IR vs. NMR) for O-((1-Ethyl-1H-pyrazol-4-yl)methyl)hydroxylamine be reconciled?
- Case Study : Discrepancies in NH-O stretching (IR: 3200 cm⁻¹ vs. NMR: δ 5.2 ppm) may arise from tautomerism or solvent polarity.
- Resolution :
- Variable-Temperature NMR : Conduct experiments at 25°C and −40°C to detect slow-exchange tautomers .
- Solvent Screening : Compare DMSO-d₆ (H-bond accepting) vs. CDCl₃ (non-polar) to isolate solvent effects .
Methodological Comparison Table
| Aspect | Synthetic Route 1 (O-Alkylation) | Synthetic Route 2 (Methanolysis) |
|---|---|---|
| Yield | 60–75% | 40–55% |
| Purity | >95% (after column chromatography) | ~85% (requires recrystallization) |
| Reaction Time | 12–18 hours | 24–36 hours |
| Key Reference |
Key Citations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
